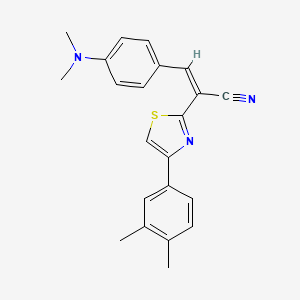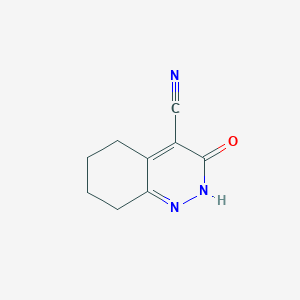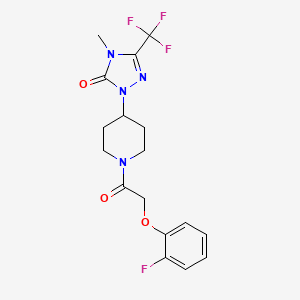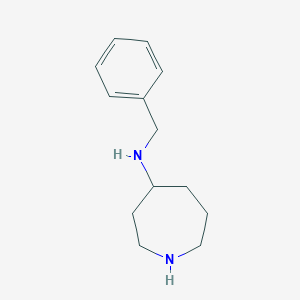![molecular formula C21H18N4O3S B3017846 1-(3-methoxyphenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea CAS No. 1021074-22-5](/img/structure/B3017846.png)
1-(3-methoxyphenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-(3-methoxyphenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea is a chemical entity that appears to be designed for biological activity, potentially in the realm of anti-inflammatory or anti-cancer applications. While the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as the pyrimidine ring and the urea linkage are common in medicinal chemistry for their biological properties.
Synthesis Analysis
The synthesis of related compounds, as described in the first paper, involves a structure-based design approach to create receptor tyrosine kinase inhibitors with potential anti-CML activity. The synthesis process is likely to involve multiple steps, including the formation of the pyrimidine ring, the attachment of the thiadiazol group, and the final urea linkage. The synthesis is described as simple and efficient, which suggests that the synthesis of the compound might also be achieved through a similar streamlined process .
Molecular Structure Analysis
The molecular structure of the compound includes several key features: a methoxyphenyl group, a thiazolopyrimidine moiety, and a urea linkage. These structural elements are known to interact with biological targets and are often explored in drug design for their ability to modulate biological activity. The presence of a methoxy group could potentially increase the lipophilicity of the compound, aiding in its ability to cross cell membranes .
Chemical Reactions Analysis
While the specific chemical reactions of the compound are not detailed in the provided papers, compounds with similar structures have been shown to exhibit potent activity against certain cell lines, such as the K562 human chronic myeloid leukemia cell line. The urea derivatives in the first paper are designed to inhibit kinase activity, which is a common target in cancer therapy. The thiazolopyrimidine moiety could be involved in key interactions with the kinase enzymes, leading to the inhibition of the PI3K/AKT signaling pathway .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are crucial for their biological activity and pharmacokinetic profile. The compound's solubility, stability, and ability to be absorbed and metabolized are all important factors that would need to be studied. The second paper provides a method for the determination of a related compound in biological materials, which suggests that similar analytical techniques could be applied to study the absorption, metabolism, and excretion of the compound . The method involves extraction and fluorometric analysis, indicating that the compound likely has fluorescent properties that can be utilized for its detection and quantification .
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-3-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c1-13-9-19(26)25-18(12-29-21(25)22-13)14-5-3-6-15(10-14)23-20(27)24-16-7-4-8-17(11-16)28-2/h3-12H,1-2H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKERKVNFGMEUAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NC(=O)NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-nitro-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)furan-2-carboxamide](/img/structure/B3017765.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3017768.png)
![N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide](/img/structure/B3017772.png)
![N-{3-[1-(2-methylbenzoyl)-5-thien-2-yl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B3017773.png)


![(2S,4R)-6,6-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylic acid](/img/structure/B3017778.png)

![N-([2,2'-bifuran]-5-ylmethyl)furan-2-carboxamide](/img/structure/B3017780.png)

![[2-Oxo-2-(4-phenylphenyl)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B3017782.png)

